molecular formula C20H43Cl8N15S5 B12287680 (5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride

Cat. No.: B12287680
M. Wt: 937.6 g/mol
InChI Key: JEYKSYTYAWXQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents. One common method includes the reaction with chloroacetyl chloride in the presence of a solvent like methanol, followed by cyclization with thiourea at reflux temperature . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process typically includes steps for purification and crystallization to achieve the required quality standards for industrial applications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and various amine derivatives. These products have diverse applications in different fields of research and industry.

Scientific Research Applications

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-mercapto-1,3,4-thiadiazole
  • (5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
  • (5-methyl-1,3,4-thiadiazol-2-yl)thioacetic acid

Uniqueness

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H43Cl8N15S5

Molecular Weight

937.6 g/mol

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride

InChI

InChI=1S/5C4H7N3S.8ClH/c5*1-3-6-7-4(2-5)8-3;;;;;;;;/h5*2,5H2,1H3;8*1H

InChI Key

JEYKSYTYAWXQQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)CN.CC1=NN=C(S1)CN.CC1=NN=C(S1)CN.CC1=NN=C(S1)CN.CC1=NN=C(S1)CN.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.